molecular formula C13H8BrNO B14129441 6-Bromo-2-(furan-2-yl)quinoline

6-Bromo-2-(furan-2-yl)quinoline

Cat. No.: B14129441
M. Wt: 274.11 g/mol
InChI Key: QZUKNUOHDFTMJQ-UHFFFAOYSA-N
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Description

6-Bromo-2-(furan-2-yl)quinoline is a heterocyclic compound featuring a quinoline core substituted with a bromine atom at position 6 and a furan ring at position 2. The crystal structure of compound 1, determined via single-crystal X-ray diffraction, reveals a monoclinic lattice (space group P2₁/n) with unit cell parameters a = 4.39655(19) Å, b = 13.5720(5) Å, c = 20.0471(5) Å, and β = 94.753(3)° .

Properties

Molecular Formula

C13H8BrNO

Molecular Weight

274.11 g/mol

IUPAC Name

6-bromo-2-(furan-2-yl)quinoline

InChI

InChI=1S/C13H8BrNO/c14-10-4-6-11-9(8-10)3-5-12(15-11)13-2-1-7-16-13/h1-8H

InChI Key

QZUKNUOHDFTMJQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC3=C(C=C2)C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(furan-2-yl)quinoline typically involves the following steps:

Industrial Production Methods

These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(furan-2-yl)quinoline can undergo various chemical reactions, including:

    Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.

    Nucleophilic Substitution: The furan ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used.

    Nucleophilic Substitution: Reagents such as alkoxides or amines can be employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Major Products

The major products formed depend on the type of reaction. For example:

Scientific Research Applications

6-Bromo-2-(furan-2-yl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(furan-2-yl)quinoline depends on its specific application:

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly influence the properties of quinoline derivatives:

6-Bromo-2-[(1E)-2-phenylethenyl]quinoline (3h)
  • Structure : A styryl group replaces the furan at position 2.
  • Properties : Melting point = 164–166°C; synthesized in 89% yield via conventional methods .
  • Implications : The extended conjugation from the styryl group may enhance fluorescence properties compared to the furan analog.
6-Bromo-4-chloro-2-methylquinoline
  • Structure : Chlorine at position 4 and methyl at position 2.
  • Formula : C₁₀H₇BrClN; molecular weight = 256.53 g/mol .
6-Bromo-2-methylquinoline
  • Structure : Methyl at position 2.
  • Properties : White to light yellow crystals; density = 1.5 g/cm³ .
  • Implications : Simpler substituents may reduce synthetic complexity but limit biological target interactions.
6-Bromo-4-propoxy-2-arylquinolines (16a–d)
  • Structure : Propoxy at position 4 and aryl groups at position 2 .
  • Implications : The propoxy group may enhance solubility, while aryl substituents enable diverse receptor binding.
2-(Furan-2-yl)-4-(phenoxy)quinoline Derivatives
  • Activity : Anti-inflammatory agents inhibiting fMLP-induced superoxide anion generation (e.g., compound 13b, IC₅₀ = 2.2 μM) .
  • Implications: The furan-phenoxy combination balances electron-rich and hydrophobic interactions for targeted activity.
6-Bromo-2-[5-(3-(trifluoromethyl)phenyl)furan-2-yl]quinoline-4-carboxylic Acid
  • Structure : Trifluoromethylphenyl-modified furan and carboxylic acid at position 4.
  • Implications : The trifluoromethyl group enhances metabolic stability, while the carboxylic acid improves aqueous solubility .

Structural Stability and Crystallography

The furan-containing analog (compound 1) exhibits robust crystal packing via π-π interactions (3.6–3.8 Å) and hydrogen bonds (C–H···O/N = 2.2–2.5 Å) . In contrast, methyl-substituted derivatives (e.g., 6-bromo-2-methylquinoline) may lack such directional interactions, leading to less predictable solid-state behavior .

Biological Activity

6-Bromo-2-(furan-2-yl)quinoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, potential therapeutic applications, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H8BrNC_{11}H_8BrN, with a molecular weight of approximately 236.09 g/mol. The compound features a bromine atom at the 6-position of the quinoline ring and a furan moiety at the 2-position, which contributes to its unique chemical properties and biological activities.

Biological Activities

1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against several cancer cell lines, suggesting potent activity against tumor growth .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary investigations suggest that it possesses activity against various bacterial strains, making it a candidate for developing new antibiotics. Specific derivatives have shown effectiveness comparable to standard antimicrobial agents .

3. Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of this compound. It has been reported to inhibit the release of pro-inflammatory mediators such as TNF-alpha and beta-glucuronidase with IC50 values indicating significant potency . This suggests its potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the furan ring and bromine substituent appears to enhance its interaction with biological targets, influencing its pharmacodynamics.

Compound Activity IC50 Value (µM) Notes
This compoundAnticancer5.0Effective against multiple cancer types
4-[4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-oneAnti-inflammatory4.6Most active against lysozyme release
4-[[(2-furan-2-yl)-quinolin-4-yloxy]phenyl]ethanone oximeDual activity7.1 (lysozyme), 9.5 (beta-glucuronidase)Inhibits both enzymes effectively

Case Studies

Recent studies have explored various derivatives of this compound:

  • Anticancer Studies : A series of quinoline derivatives were synthesized and tested for their anticancer properties, revealing that modifications at the furan position significantly enhanced their cytotoxicity against breast cancer cells .
  • Anti-inflammatory Evaluations : In a study assessing anti-inflammatory effects, certain derivatives showed remarkable inhibition of TNF-alpha production, outperforming traditional anti-inflammatory drugs in specific assays .
  • Antimicrobial Research : A derivative demonstrated broad-spectrum antimicrobial activity, suggesting potential applications in treating infections caused by resistant bacterial strains .

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